Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate typically involves the reaction of 3,4-difluoroaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and esterification processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and dihydrothiazoles .
Scientific Research Applications
Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound can also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .
Comparison with Similar Compounds
- Methyl 2-(3,4-Dichlorophenyl)thiazole-4-carboxylate
- Methyl 2-(3,4-Dimethylphenyl)thiazole-4-carboxylate
- Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Comparison: Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is unique due to the presence of fluorine atoms on the phenyl ring. Fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its chlorinated, methylated, or methoxylated analogs .
Properties
IUPAC Name |
methyl 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c1-16-11(15)9-5-17-10(14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHICGUCFMWBLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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